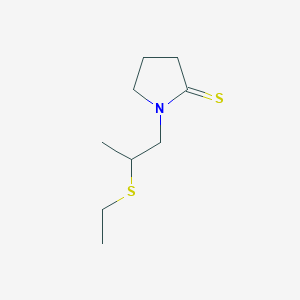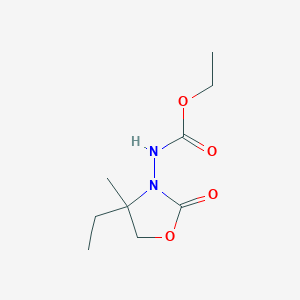![molecular formula C34H39O2P B12868888 Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is a specialized phosphine ligand known for its role in enhancing the reactivity of palladium catalysis during cross-coupling reactions. This compound is characterized by its air-stable, electron-rich biaryl phosphine structure, making it a valuable tool in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine typically involves the reaction of 1,2-dimethoxy-[1,2’-binaphthalen]-3’-yl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and promotes the formation of carbon-carbon bonds. The electron-rich nature of the phosphine ligand enhances the reactivity of the palladium catalyst, leading to higher yields and selectivity in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is unique due to its specific structural features that enhance its electron-donating ability and stability. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, offering higher reactivity and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C34H39O2P |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
dicyclohexyl-[4-methoxy-3-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C34H39O2P/c1-35-30-22-21-24-13-9-11-19-28(24)32(30)33-31(23-25-14-10-12-20-29(25)34(33)36-2)37(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
InChI-Schlüssel |
MQLLDIAFGXSEKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C=C3P(C5CCCCC5)C6CCCCC6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


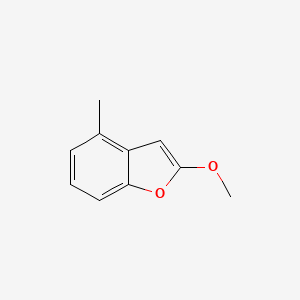
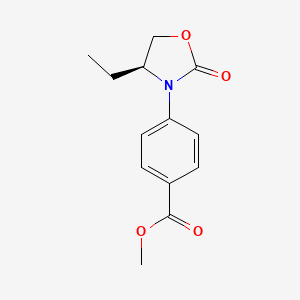
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)


![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
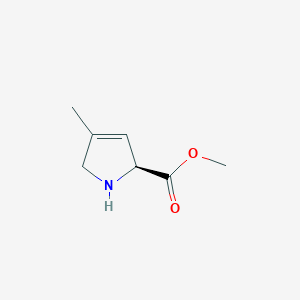
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
